molecular formula C13H17N B1272230 4-Tert-butyl-2,6-dimethylbenzonitrile CAS No. 88166-76-1

4-Tert-butyl-2,6-dimethylbenzonitrile

Cat. No. B1272230
CAS RN: 88166-76-1
M. Wt: 187.28 g/mol
InChI Key: OIOQMLCBUREXCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Tert-butyl-2,6-dimethylbenzonitrile” is a chemical compound with the molecular formula C13H17N . It has an average mass of 187.281 Da . This compound is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of “4-Tert-butyl-2,6-dimethylbenzonitrile” involves the dehydrogenation of 4-tert-butyl-1,2-dihydrobenzene . In experiments with aqueous H2SO4, sulfonamide 1 was hydrolyzed to 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid (6), which was desulfated to 1-(tert-butyl)-3,5-dimethylbenzene (7) .


Molecular Structure Analysis

The molecular structure of “4-Tert-butyl-2,6-dimethylbenzonitrile” consists of a benzene ring substituted with a tert-butyl group, two methyl groups, and a nitrile group . The molecular weight of this compound is 187.28 g/mol.


Chemical Reactions Analysis

In the presence of aqueous H2SO4, sulfonamide 1 derived from “4-Tert-butyl-2,6-dimethylbenzonitrile” was found to undergo hydrolysis to form 4-(tert-butyl)-2,6-dimethylbenzenesulfonic acid (6). This compound was then desulfated to form 1-(tert-butyl)-3,5-dimethylbenzene (7) .

Safety And Hazards

The safety data sheet for “4-Tert-butyl-2,6-dimethylbenzonitrile” suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the area should be washed off with soap and plenty of water .

Future Directions

The condensation of “4-Tert-butyl-2,6-dimethylbenzonitrile” with glyoxal and reaction features provides a new process for symmetric and asymmetric aromatic sulfones . This discovery opens up new possibilities for the synthesis of in-demand organic compounds via the Brønsted acid-catalyzed Friedel–Crafts reaction .

properties

IUPAC Name

4-tert-butyl-2,6-dimethylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N/c1-9-6-11(13(3,4)5)7-10(2)12(9)8-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOQMLCBUREXCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372349
Record name 4-tert-butyl-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butyl-2,6-dimethylbenzonitrile

CAS RN

88166-76-1
Record name 4-(1,1-Dimethylethyl)-2,6-dimethylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88166-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-tert-butyl-2,6-dimethylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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